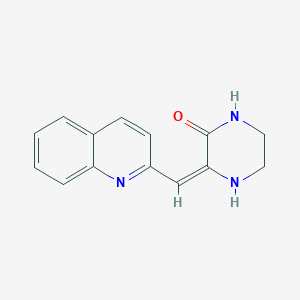

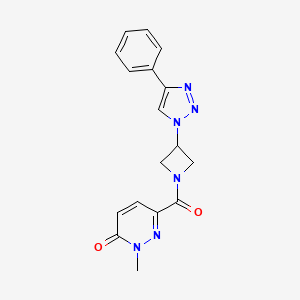

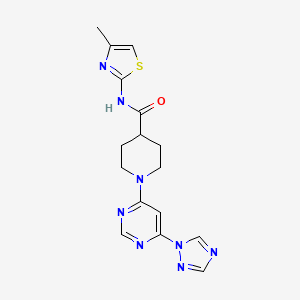

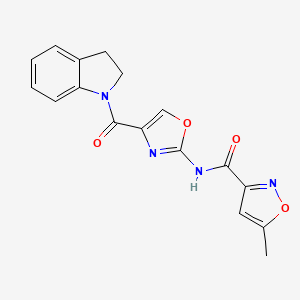

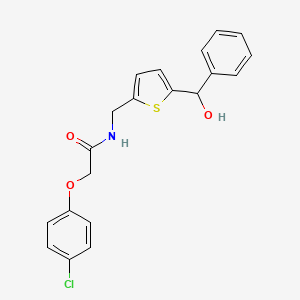

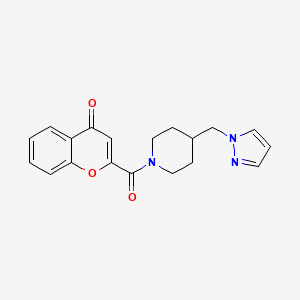

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Synthetic Pathways and Structural Analysis

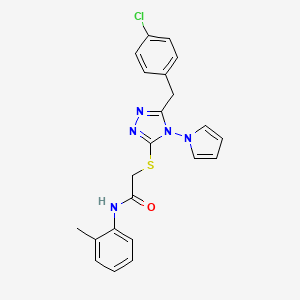

The synthesis and structural analysis of heterocyclic compounds, including pyridazine analogs, have significant importance in medicinal chemistry. These compounds exhibit a variety of biological activities, and their synthesis often involves complex reactions to introduce desired functional groups or to construct the heterocyclic framework. For instance, studies on pyridazine derivatives have shown that these molecules can be synthesized through reactions involving hydrazinyl precursors and carbon disulfide or triethyl orthoformate, leading to fused 1,2,4-triazoles with potential biological activities (Golec, Scrowston, & Dunleavy, 1992).

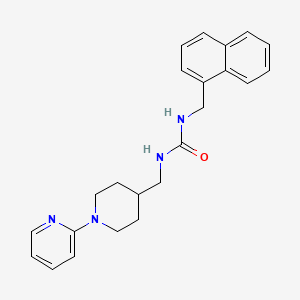

Molecular Docking and Biological Activities

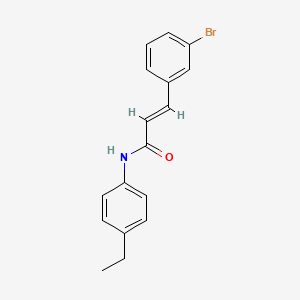

The exploration of the biological activities of synthesized heterocyclic compounds often involves molecular docking studies to predict their interaction with biological targets. This computational approach helps in understanding the potential efficacy of these compounds as drugs or biological agents. For example, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins and indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).

Antimicrobial Evaluations

Several studies have synthesized novel heterocyclic compounds and evaluated their antimicrobial activities against a range of bacterial and fungal species. These evaluations are crucial for identifying potential new drugs to combat resistant microbial strains. The synthesis of new classes of pyridazin-3-one and related derivatives has led to the discovery of compounds with potent antimicrobial properties, contributing to the ongoing search for effective antimicrobial agents (Behalo et al., 2014).

properties

IUPAC Name |

2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFYWTGDJLLEBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)

![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)

![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)